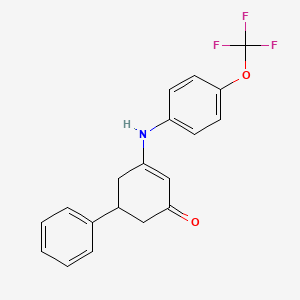
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethoxyphenyl group, and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using phenyl halides and aluminum chloride as a catalyst.
Attachment of the trifluoromethoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced using trifluoromethoxybenzene and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the cyclohexenone moiety to a cyclohexanol derivative.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and trifluoromethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-((4-methoxyphenyl)amino)cyclohex-2-EN-1-one
- 5-Phenyl-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one
- 5-Phenyl-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one
Uniqueness
The presence of the trifluoromethoxy group in 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one imparts unique electronic and steric properties, making it distinct from its analogs. This group enhances the compound’s stability and reactivity, making it particularly valuable in various applications.
Properties
IUPAC Name |
5-phenyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c20-19(21,22)25-18-8-6-15(7-9-18)23-16-10-14(11-17(24)12-16)13-4-2-1-3-5-13/h1-9,12,14,23H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQXYKYKLYOKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
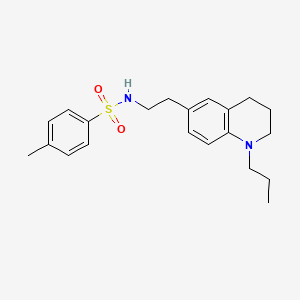
![1-[(4-chlorophenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2354614.png)
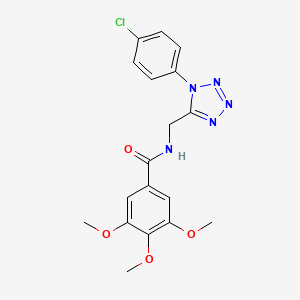

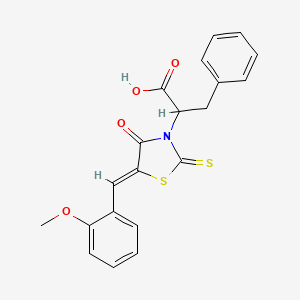
![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)
![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)
![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)
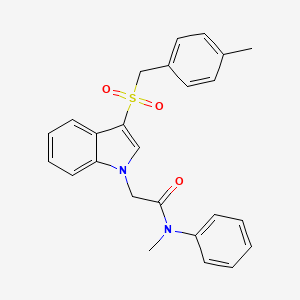
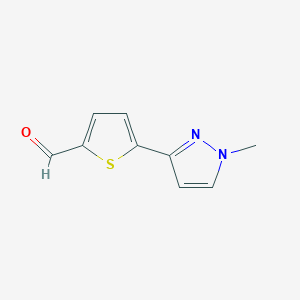
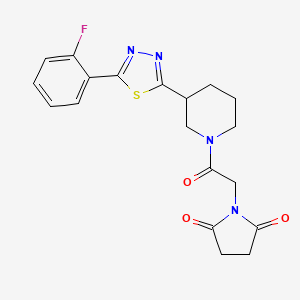
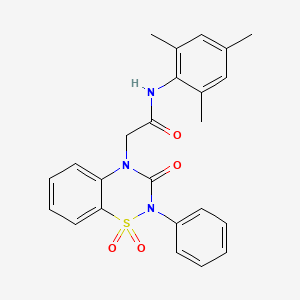
![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)
